tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

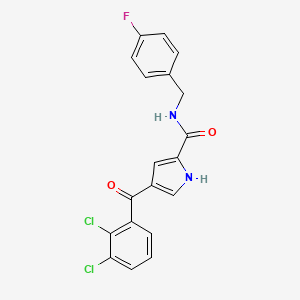

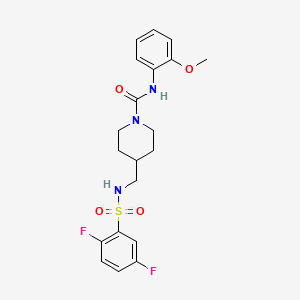

“tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2059966-80-0 . It has a molecular weight of 341.25 and its molecular formula is C15H21BrN2O2 . It is typically stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 . This code provides a standardized way to represent the compound’s structure.Physical and Chemical Properties Analysis

The compound is an oil at room temperature . Its boiling point and other physical properties are not specified in the search results .Aplicaciones Científicas De Investigación

Synthesis and Characterization

tert-Butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest in various chemical syntheses and characterizations due to its unique structure. One notable application includes its role in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which are derived from tert-butyl acetoacetates, amines, and 2-bromoketones. This method capitalizes on the byproduct HBr from the Hantzsch reaction for in-situ hydrolysis of t-butyl esters, facilitating the production of corresponding acids in a single microreactor. This approach is beneficial for synthesizing pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).

Catalysis and Reactions

The compound has also been involved in catalysis and reaction studies. For instance, it has been used in aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper, demonstrating strong copper(II)-radical ferromagnetic exchange and unique N-N coupling reactions (Speier et al., 1996). Additionally, the compound has been applied in enantioselective nitrile anion cyclization to substituted pyrrolidines, showcasing a highly efficient synthesis method for N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid with significant yield and optical purity (Chung et al., 2005).

Supramolecular Chemistry

In the realm of supramolecular chemistry, this compound contributes to the study of diverse supramolecular arrangements influenced by weak intermolecular interactions. These studies provide insights into how bulky substitutions on oxopyrrolidine analogs can form complex supramolecular assemblies through various weak interactions, even in the absence of traditional hydrogen bond donors and acceptors (Samipillai et al., 2016).

Medicinal Chemistry

In medicinal chemistry, research on this compound extends to its potential in synthesizing enantiomerically pure pyrrolidine derivatives with antithrombin activity. The asymmetric synthesis of such derivatives has been accomplished with high enantiomeric excess, demonstrating their potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAZICBXBANFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)